molecular formula C22H21N3O2 B11291071 4-hydroxy-2-phenyl-5-(2,4,6-trimethylphenyl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one

4-hydroxy-2-phenyl-5-(2,4,6-trimethylphenyl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one

Cat. No.: B11291071
M. Wt: 359.4 g/mol
InChI Key: XKIAYCOTHLQRFY-UHFFFAOYSA-N
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Description

2-Phenyl-5-(2,4,6-trimethylphenyl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidine-4,7-dione is a complex heterocyclic compound. This compound is characterized by its unique structure, which includes a pyrido[2,3-d]pyrimidine core substituted with phenyl and trimethylphenyl groups. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-5-(2,4,6-trimethylphenyl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidine-4,7-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For example, the reaction of 2-aminopyridine with a suitable aldehyde or ketone in the presence of a catalyst can form the pyrido[2,3-d]pyrimidine core. Subsequent substitution reactions introduce the phenyl and trimethylphenyl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-5-(2,4,6-trimethylphenyl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidine-4,7-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Phenyl-5-(2,4,6-trimethylphenyl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidine-4,7-dione has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Biological Studies: Used in studies to understand its interaction with biological targets and pathways.

    Industrial Applications: Potential use in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-Phenyl-5-(2,4,6-trimethylphenyl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidine-4,7-dione involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenyl-5-(2,4,6-trimethylphenyl)-2,5,6,7-tetrahydro-pyrrolo[2,1-c][1,2,4]triazol-4-ylium chloride
  • Benzophenone, 2,4,6-trimethyl-

Uniqueness

2-Phenyl-5-(2,4,6-trimethylphenyl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidine-4,7-dione is unique due to its specific substitution pattern and the presence of both phenyl and trimethylphenyl groups. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

Molecular Formula

C22H21N3O2

Molecular Weight

359.4 g/mol

IUPAC Name

2-phenyl-5-(2,4,6-trimethylphenyl)-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione

InChI

InChI=1S/C22H21N3O2/c1-12-9-13(2)18(14(3)10-12)16-11-17(26)23-21-19(16)22(27)25-20(24-21)15-7-5-4-6-8-15/h4-10,16H,11H2,1-3H3,(H2,23,24,25,26,27)

InChI Key

XKIAYCOTHLQRFY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2CC(=O)NC3=C2C(=O)NC(=N3)C4=CC=CC=C4)C

Origin of Product

United States

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